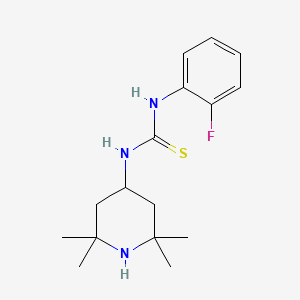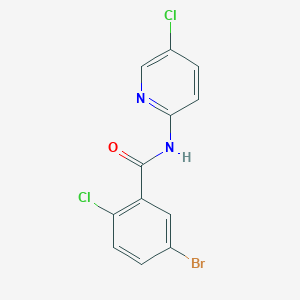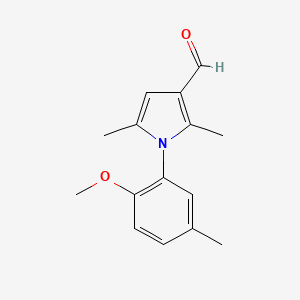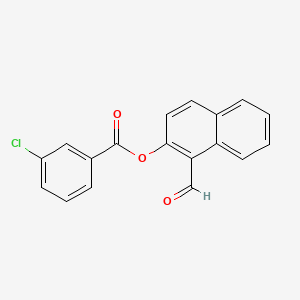
8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CAF-01, is a synthetic compound that has been extensively studied for its potential applications in immunology and vaccine development. CAF-01 is a combination of two compounds, cationic liposomes and a synthetic analog of the mycobacterial cell wall component trehalose 6,6'-dimycolate (TDB).
Mécanisme D'action
8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide works by stimulating the immune system through the activation of dendritic cells. Dendritic cells are specialized cells that play a critical role in the initiation of an immune response. 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide activates dendritic cells by binding to Toll-like receptor 2 (TLR2) and activating the MyD88 signaling pathway. This leads to the production of cytokines and chemokines that recruit and activate other immune cells such as T cells and B cells.
Biochemical and Physiological Effects:
8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to enhance the immune response to various antigens. It has been shown to increase the production of antigen-specific antibodies and T cells. 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to enhance the production of cytokines and chemokines that are involved in the immune response. In addition, 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to increase the activation and maturation of dendritic cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments include its ability to enhance the immune response to various antigens and its potential applications in vaccine development and cancer immunotherapy. The limitations of using 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
For the research on 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide include further studies to determine its safety and efficacy in humans, the development of vaccines against infectious diseases such as tuberculosis, malaria, and influenza, and the development of cancer immunotherapy treatments. Other potential applications of 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide include the treatment of autoimmune diseases and the development of novel adjuvants for vaccines.
Méthodes De Synthèse
The synthesis of 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves the combination of two compounds, cationic liposomes and a synthetic analog of the mycobacterial cell wall component trehalose 6,6'-dimycolate (TDB). Cationic liposomes are prepared by mixing a cationic lipid such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) with a neutral lipid such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). The lipids are dissolved in chloroform and then dried under vacuum to form a thin film. The film is then hydrated with an aqueous solution containing TDB to form 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide.
Applications De Recherche Scientifique
8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in immunology and vaccine development. It has been shown to enhance the immune response to various antigens, including proteins, peptides, and DNA vaccines. 8-allyl-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been used in preclinical studies to develop vaccines against infectious diseases such as tuberculosis, malaria, and influenza. It has also been used in cancer immunotherapy to enhance the immune response to tumor antigens.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-3-8-14-9-7-10-15-13-16(21(24)26-19(14)15)20(23)22-17-11-5-6-12-18(17)25-4-2/h3,5-7,9-13H,1,4,8H2,2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPORGFYNUJKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide](/img/structure/B5730288.png)


![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5730309.png)


![3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730327.png)
![N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5730331.png)

![N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5730359.png)
![8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5730371.png)
![N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B5730378.png)

